6-S-Cysteinyldopa

描述

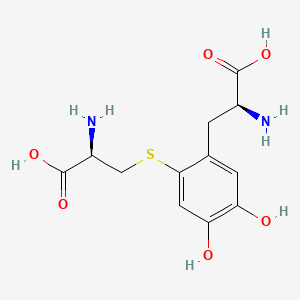

Structure

2D Structure

3D Structure

属性

CAS 编号 |

64003-39-0 |

|---|---|

分子式 |

C12H16N2O6S |

分子量 |

316.33 g/mol |

IUPAC 名称 |

(2S)-2-amino-3-[2-[(2R)-2-amino-2-carboxyethyl]sulfanyl-4,5-dihydroxyphenyl]propanoic acid |

InChI |

InChI=1S/C12H16N2O6S/c13-6(11(17)18)1-5-2-8(15)9(16)3-10(5)21-4-7(14)12(19)20/h2-3,6-7,15-16H,1,4,13-14H2,(H,17,18)(H,19,20)/t6-,7-/m0/s1 |

InChI 键 |

GPKIWIHPQUXQCW-BQBZGAKWSA-N |

SMILES |

C1=C(C(=CC(=C1O)O)SCC(C(=O)O)N)CC(C(=O)O)N |

手性 SMILES |

C1=C(C(=CC(=C1O)O)SC[C@@H](C(=O)O)N)C[C@@H](C(=O)O)N |

规范 SMILES |

C1=C(C(=CC(=C1O)O)SCC(C(=O)O)N)CC(C(=O)O)N |

其他CAS编号 |

64003-39-0 |

同义词 |

6-S-cysteinyldopa |

产品来源 |

United States |

Ii. Biosynthesis and Metabolic Pathways of 6 S Cysteinyldopa

Precursor Compounds and Initial Enzymatic Transformations in 6-S-Cysteinyldopa Synthesis

The synthesis of this compound is initiated by enzymatic reactions involving tyrosine and its derivatives.

Role of Tyrosinase and Related Enzymes in this compound Formation

Tyrosinase (TYR) is the primary enzyme responsible for the initial steps in melanin (B1238610) biosynthesis. It catalyzes the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone (B1195961) (DQ) nih.govnih.govmedicaljournals.senih.govnih.govmdpi.com. This diphenolase activity of tyrosinase is considered the rate-limiting step in melanogenesis mdpi.com. Other related enzymes, such as tyrosinase-related protein 1 (TYRP1) and tyrosinase-related protein 2 (TYRP2, also known as dopachrome (B613829) tautomerase), play crucial roles in subsequent steps, particularly in the formation of eumelanin (B1172464) nih.govnih.govmedicaljournals.se. However, the direct synthesis of cysteinyldopa (B216619), including this compound, is primarily driven by the reactivity of dopaquinone with cysteine nih.govnih.govdovepress.comcapes.gov.brresearchgate.netskinwhiteningscience.commdpi.com.

Intermediates in the Cysteinyldopa Biosynthetic Cascade (e.g., Dopaquinone)

Dopaquinone (DQ) is a central and highly reactive intermediate in melanogenesis nih.govcapes.gov.brresearchgate.netmdpi.com. It is formed from the oxidation of L-DOPA by tyrosinase nih.govmedicaljournals.senih.govcapes.gov.brresearchgate.netmdpi.com. Dopaquinone serves as a branching point for the synthesis of eumelanin and pheomelanin. In the presence of sulfhydryl compounds like cysteine, dopaquinone undergoes nucleophilic addition reactions. Specifically, cysteine reacts with dopaquinone to form various cysteinyldopa isomers, with 5-S-cysteinyldopa being the major product (approximately 74%), followed by 2-S-cysteinyldopa (approximately 14%), this compound (approximately 1%), and 2,5-S,S′-dicysteinyldopa (approximately 5%) mdpi.comnih.govmdpi.comresearchgate.net. These cysteinyldopa isomers are then further oxidized and polymerized to form pheomelanin nih.govnih.govdovepress.comcapes.gov.brresearchgate.netskinwhiteningscience.com. Glutathione (B108866) can also react with dopaquinone to form glutathionyldopa, which can subsequently be metabolized to cysteinyldopa nih.govmedicaljournalssweden.semedicaljournalssweden.semedicaljournalssweden.sesemanticscholar.org.

Non-Enzymatic Formation Mechanisms of this compound

While enzymatic pathways are central to melanogenesis, non-enzymatic reactions also contribute to the formation of cysteinyldopa derivatives, including this compound.

Metal-Catalyzed Oxidation Processes

Metal ions, particularly iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺), can catalyze the oxidation of catechols and mediate the formation of reactive intermediates that lead to cysteinyldopa. For instance, iron-EDTA complexes catalyze the conjugation of dopa with cysteine in the presence of molecular oxygen, primarily via hydroxyl radical formation nih.gov. Copper and iron cations can also catalyze the oxidative cyclization of 5-S-cysteinyldopa, leading to benzothiazine intermediates, which are precursors to pheomelanins researchgate.net. Manganese (Mn²⁺) has also been implicated in catalyzing the oxidation of dopamine (B1211576) and dopa in the presence of cysteine, forming cysteinyl conjugates acs.org. These metal-catalyzed reactions highlight alternative pathways for generating reactive quinones and their subsequent conjugation with thiols.

Regulatory Mechanisms of this compound Biosynthesis

The biosynthesis of this compound is indirectly regulated through the broader control mechanisms of melanogenesis. Key signaling pathways, such as those involving cAMP, protein kinase A (PKA), and microphthalmia-associated transcription factor (MITF), regulate the expression and activity of melanogenic enzymes like tyrosinase nih.govmedicaljournals.sedovepress.com. MITF, in particular, is a master regulator that controls the transcription of genes encoding tyrosinase, TYRP1, and TYRP2 dovepress.com.

The availability of precursor molecules, especially cysteine, also plays a significant role in directing the pathway towards pheomelanin or eumelanin synthesis. High levels of cysteine favor the formation of cysteinyldopa derivatives nih.govnih.govdovepress.comresearchgate.netskinwhiteningscience.commdpi.com. Conversely, in the absence of sufficient thiols, dopaquinone proceeds through cyclization to form dopachrome, leading to eumelanin nih.govnih.govmdpi.comcapes.gov.brskinwhiteningscience.com.

Furthermore, cellular glutathione levels can influence cysteinyldopa formation. Inhibition of glutathione synthesis has been observed to increase cellular cysteine levels and moderately increase 5-S-cysteinyldopa levels, suggesting a role for glutathione in regulating dopaquinone levels and potentially cysteinyldopa synthesis nih.gov.

Metabolic Fate and Degradation Pathways of this compound

Once formed, this compound undergoes further metabolic processing, primarily through oxidative pathways, contributing to pigment formation.

Direct enzymatic catabolism pathways for this compound itself are not extensively detailed in the provided search results. However, related enzymatic processes are described. For instance, glutathionyldopa can serve as a precursor to cysteinyldopa, mediated by enzymes such as gamma-glutamyl transpeptidase and N-acetyltransferase. stress.cl This suggests a potential for modification or conversion of thiol conjugates. General pathways for the detoxification of xenobiotics involve the mercapturate pathway, where glutathione conjugates are processed through N-acetylcysteine S-conjugates for excretion. researchgate.net While not specific to this compound, these pathways highlight the enzymatic handling of thiol conjugates.

The formation of 2-S- and 5-S-cysteinyldopa isomers has been observed to occur in specific ratios when dopa and cysteine react with tyrosinase. These ratios are comparable to those observed for glutathionyldopa isomers formed under similar conditions, suggesting potential interconversion or common regulatory mechanisms. medicaljournalssweden.se

Iii. Molecular and Cellular Roles of 6 S Cysteinyldopa

Intracellular Signaling Pathways Modulated by 6-S-Cysteinyldopa

Receptor-Independent Cellular Effects

Thiol compounds, including cysteinyl derivatives like this compound, exhibit notable antioxidant and radical-scavenging properties, influencing cellular processes independently of specific receptor interactions. These compounds have been shown to inhibit hydroxylation and oxidation reactions induced by the Fenton system, a process involving reactive oxygen species nih.govmdpi.com. This ability to mitigate oxidative stress suggests a protective role within cells. Furthermore, 5-S-Cysteinyldopa, a closely related isomer, has demonstrated antioxidant properties, although it can become pro-oxidant under specific conditions, such as in the presence of ferric iron and UV radiation mdpi.comjst.go.jp. These findings point towards a capacity for this compound to modulate cellular redox balance and protect against oxidative damage through direct chemical interactions rather than signaling pathways.

Potential for Direct Molecular Interactions within Cells

Beyond its antioxidant capabilities, this compound and related thiol compounds may engage in direct molecular interactions within cellular environments. Thiol groups are known to interact with metal ions, potentially inhibiting enzymatic activity by binding to copper ions at the active sites of enzymes such as tyrosinase, a key enzyme in melanin (B1238610) synthesis mdpi.com. While this specific interaction has been studied in the context of skin melanin, it suggests a mechanism by which cysteinyl derivatives could influence cellular biochemical processes. Additionally, these compounds can be conjugated with cellular molecules, such as glutathione (B108866), forming stable derivatives that are processed through cellular elimination pathways, indicating an involvement in cellular detoxification mechanisms uni.lu.

This compound and Neuromelanin Formation

The formation of neuromelanin, the characteristic dark pigment of dopaminergic neurons in the substantia nigra, involves complex oxidative polymerization pathways where this compound and its related isomers play a crucial role.

Neuromelanin is primarily synthesized through the non-enzymatic auto-oxidation of dopamine (B1211576), a process that generates reactive intermediates like dopamine-o-quinone oup.comnih.govresearchgate.net. In the presence of cysteine, these intermediates can react to form cysteinyl derivatives, including 5-S-Cysteinyldopa and, by extension, this compound oup.comnih.gov. These cysteinyl conjugates are considered precursors or integral components in the formation of neuromelanin, particularly contributing to its pheomelanin moiety researchgate.netstress.cl. The oxidative polymerization of these dopamine derivatives, along with other intermediates like 5,6-dihydroxyindole (B162784), ultimately leads to the formation of the insoluble neuromelanin polymer researchgate.net.

The incorporation of cysteinyl-derived precursors, such as this compound and its related compounds, significantly influences the structural and chemical characteristics of neuromelanin. Research suggests that these molecules form the core structure of neuromelanin granules, which are then encapsulated by eumelanin-like polymers pnas.org. Studies analyzing the composition of neuromelanin indicate a substantial incorporation of cysteine, estimated to be around 21-25%, often in the form of benzothiazine structures researchgate.net. This incorporation contributes to the heterogeneous nature of neuromelanin, distinguishing it from simpler melanins and potentially affecting its physical and chemical properties, including its interaction with metal ions and its role in neuroprotection or neurotoxicity pnas.orgmedrxiv.org.

Iv. Advanced Analytical Methodologies for 6 S Cysteinyldopa Research

Chromatographic Techniques for 6-S-Cysteinyldopa Separation and Quantification

Chromatography is the cornerstone for isolating cysteinyldopa (B216619) isomers from complex mixtures. irejournals.com The choice between liquid and gas chromatography depends on the analyte's properties and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of cysteinyldopas. nih.gov When coupled with electrochemical detection (ECD), HPLC provides a robust method for quantifying these catecholic amino acids in biological fluids like urine and plasma. semanticscholar.orgacs.orgnih.gov

The separation is typically achieved using reversed-phase (RP) columns, such as C18, which separate compounds based on their hydrophobicity. medicaljournals.se The mobile phase is usually an acidic aqueous buffer, which is necessary to maintain the stability of the easily oxidizable cysteinyldopas and to ensure good peak shape. medicaljournals.se For instance, a mobile phase containing methane (B114726) sulphonic acid and orthophosphoric acid at a pH of 3.0 has been successfully used to separate diastereomers of 5-S-cysteinyldopa on a Nucleosil C18 column. medicaljournals.se The separation of 2-S, 5-S, and this compound isomers is critical, and HPLC methods have been developed to resolve these closely related compounds. medicaljournalssweden.se

Sample preparation is a critical step and often involves a clean-up and concentration procedure. This can include precipitation of proteins with perchloric acid, followed by purification and enrichment using solid-phase extraction (SPE) on materials like alumina (B75360) or phenylboronic acid cartridges, which selectively bind the catechol moiety of cysteinyldopa. semanticscholar.orgnih.govresearchgate.net

Interactive Table: HPLC Conditions for Cysteinyldopa Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Nucleosil C18 (5 µm), 250x4.6 mm medicaljournals.se | Reversed-phase C18 researchgate.net | Boronate column nih.gov |

| Mobile Phase | Water, 3.0 g/L orthophosphoric acid, 6.0 g/L methanesulphonic acid, pH 3.00 medicaljournals.se | Contains pentane- and heptanesulfonate as ion-pair reagents researchgate.net | Not specified |

| Detection | Amperometric electrochemical detector (+0.75 V vs. Ag/AgCl) medicaljournals.se | Amperometric detector (+0.55 V) researchgate.net | Electrochemical detection nih.gov |

| Sample Prep | Dowex 50 W-X4 column purification medicaljournals.se | Solid-phase extraction (SPE) with phenylboronic acid (PBA) cartridges nih.govresearchgate.net | Direct injection into HPLC boronate column nih.gov |

| Internal Standard | 5-S-D-cysteinyl-L-dopa medicaljournals.seresearchgate.net | 5-S-D-cysteinyl-L-dopa nih.gov | Not specified |

Gas Chromatography (GC) offers high resolution but is generally unsuitable for the direct analysis of non-volatile and thermally unstable compounds like amino acids. sigmaaldrich.com Therefore, a crucial prerequisite for GC analysis of this compound is a derivatization step to convert the analyte into a volatile and thermally stable derivative. sigmaaldrich.comjfda-online.com

A common strategy involves a two-step derivatization process. mdpi.com First, the carboxylic acid group is esterified, for example, with methanol-HCl. medicaljournalssweden.se Subsequently, the amino, hydroxyl, and phenolic groups are acylated. medicaljournalssweden.se Reagents like pentafluoropropionic anhydride (B1165640) (PFPA) are used for this purpose. medicaljournalssweden.semedicaljournals.se This process reduces the polarity of the molecule and allows it to be vaporized without decomposition in the GC injector. jfda-online.com

When coupled with mass spectrometry (GC-MS), this approach has been instrumental in identifying different isomers of cysteinyldopa, including this compound, in the urine of melanoma patients. medicaljournalssweden.se The isomers can be separated on the GC column and distinguished by their unique mass spectra. medicaljournalssweden.se For example, using this technique, 2-S-cysteinyldopa was found to have the shortest retention time, followed by this compound, and finally 5-S-cysteinyldopa. medicaljournalssweden.se

Mass Spectrometry (MS) Applications in this compound Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of an analyte. medicaljournalssweden.se

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has emerged as a highly specific and sensitive method for bioanalytical studies. researchgate.net This technique is particularly valuable for differentiating isomers and analyzing compounds at very low concentrations. researchgate.netnih.gov A method for determining 5-S-cysteinyldopa in human plasma using solid-phase extraction followed by LC-electrospray ionization-MS/MS (LC-ESI-MS-MS) has been developed, demonstrating the power of this approach for trace analysis. researchgate.net

For isomer differentiation, tandem mass spectrometry is key. After separation by LC, the parent ion corresponding to cysteinyldopa is selected and fragmented. The resulting fragmentation patterns can be unique for each isomer, allowing for their unambiguous identification even if they co-elute from the chromatography column. medicaljournalssweden.selcms.cz For instance, GC-MS analysis showed that while the derivatives of 2-S, 5-S, and this compound all have the same molecular ion at m/e 928, their fragmentation patterns exhibit distinct differences that allow for their identification. medicaljournalssweden.se A similar principle applies to LC-MS/MS, which is often preferred due to its simpler sample preparation that avoids derivatization. nih.gov

High-Resolution Mass Spectrometry (HRMS), such as that performed on Orbitrap or Fourier-transform ion cyclotron resonance (FTICR) instruments, provides extremely accurate mass measurements. mdpi.com This capability is invaluable for the structural elucidation of unknown metabolites. By determining the precise mass of a metabolite, its elemental formula can be confidently proposed. mdpi.com

In the context of this compound research, HRMS can be used to identify novel metabolites formed through processes like methylation or further oxidation. For example, O-methylated derivatives of cysteinyldopa isomers have been detected in the urine of melanoma patients using GC-MS. medicaljournalssweden.semedicaljournals.se HRMS would be the ideal tool to confirm the identity of these and other potential metabolites by providing their exact elemental composition, which, combined with fragmentation data from MS/MS experiments, allows for comprehensive structural characterization. mdpi.com

Electrochemical Detection Methods for this compound

Electrochemical detection (ECD) is a highly sensitive and selective detection method for electroactive compounds, making it exceptionally well-suited for the analysis of catechols like this compound following HPLC separation. semanticscholar.orgmedicaljournals.se The method is based on measuring the current generated when an analyte is oxidized or reduced at the surface of an electrode held at a specific potential. medicaljournals.se

For cysteinyldopas, an oxidative potential is applied to a working electrode, often made of carbon paste. medicaljournals.se The catechol moiety of the molecule is easily oxidized, producing a measurable electric current that is directly proportional to the concentration of the analyte. A detector potential of +0.75 V (versus an Ag/AgCl reference electrode) has been used effectively for the analysis of cysteinyldopa isomers. medicaljournals.se The high sensitivity of ECD allows for the quantification of injected amounts as low as 25 picograms of 5-S-cysteinyldopa. researchgate.net This sensitivity is crucial for detecting the low physiological and pathological concentrations of these compounds in biological samples. nih.govmedicaljournalssweden.se

Spectroscopic Characterization of this compound and its Derivatives

Spectroscopy is a cornerstone in the analysis of this compound, providing both structural confirmation and quantitative data. Techniques such as Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Fluorescence spectroscopy are indispensable tools for researchers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation of organic molecules like this compound. azooptics.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships. azooptics.comipb.pt

Table 1: Representative ¹H NMR Spectral Data for a Cysteinyldopa Isomer (5-S-D-cysteinyl-L-dopa) in 1 M DCl in D₂O Data serves as an illustrative example of the types of signals observed for cysteinyldopa structures.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |

| Aromatic H | 7.49 | d |

| Aromatic H | 7.39 | d |

| Aliphatic CH | 4.60 | t |

| Aliphatic CH | 4.49 | t |

| Aliphatic CH₂ | 3.65 | d |

Data adapted from a study on 5-S-D-cysteinyl-L-dopa. medicaljournals.se (d = doublet, t = triplet)

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of this compound in solutions. ijnrd.orgscribd.com The method is based on the principle that molecules with chromophores—parts of the molecule that absorb light—absorb light at specific wavelengths in the UV and visible regions of the electromagnetic spectrum. sci-hub.se Cysteinyldopas exhibit characteristic absorption maxima due to the electronic transitions within the catechol ring system. medicaljournals.se

During the enzymatic synthesis of cysteinyldopa from dopa and cysteine, UV-Vis spectroscopy can monitor the reaction's progress. medicaljournals.se The absorption peak of dopa (around 280 nm) decreases over time, while new peaks corresponding to the cysteinyldopa product appear. medicaljournals.se For quantitative measurements, the absorbance at a specific wavelength (typically the absorption maximum, λmax) is measured. According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the analyte in the solution, allowing for straightforward quantification when a calibration curve is established. scribd.com

Fluorescence spectroscopy, while generally more sensitive than UV-Vis absorption spectroscopy, is also applicable. Molecules that fluoresce emit light at a longer wavelength after being excited by light at a shorter wavelength. While native fluorescence of cysteinyldopa may be utilized, often derivatization techniques are employed to enhance sensitivity and selectivity. The selection of appropriate excitation and emission wavelengths is critical for minimizing interference from other compounds in the sample matrix. nih.gov

Table 2: Characteristic UV Absorption Maxima for Cysteinyldopa

| Compound | Wavelength 1 (λmax) | Wavelength 2 (λmax) | Molar Absorptivity (ε) at λmax 1 | Molar Absorptivity (ε) at λmax 2 |

| 5-S-Cysteinyldopa | 292 nm | 255 nm | 2,800 L·mol⁻¹·cm⁻¹ | 3,450 L·mol⁻¹·cm⁻¹ |

Data reported for 5-S-cysteinyldopa, a closely related and frequently studied isomer. medicaljournals.se

Sample Preparation Strategies for this compound Isolation from Complex Biological Matrices

The analysis of this compound in biological samples such as plasma or urine presents a significant challenge due to the complexity of the matrix and the compound's susceptibility to oxidation. nih.govnih.gov Effective sample preparation is therefore a critical prerequisite for reliable analysis, aiming to isolate the analyte, remove interfering substances, and concentrate it to detectable levels. nih.gov

Solid-Phase Extraction (SPE) is the most powerful and commonly employed technique for cleaning up and concentrating cysteinyldopas from biological fluids. nih.govlcms.cz SPE separates components of a mixture based on their physical and chemical properties as they pass through a cartridge containing a solid adsorbent (the stationary phase). phenomenex.com The choice of sorbent is key to achieving high selectivity and recovery. phenomenex.com

Several SPE strategies have been developed for cysteinyldopa isolation:

Ion-Exchange SPE : This method utilizes sorbents with charged functional groups to retain the charged amino acid structure of cysteinyldopa. medicaljournals.se For example, a strong cation exchange (SCX) sorbent can be used to retain the protonated amine group under acidic conditions. uliege.be

Phenylboronic Acid (PBA) SPE : This is a highly selective method that relies on the specific interaction between the boronic acid group on the sorbent and the cis-diol system of the catechol ring of cysteinyldopa. nih.gov This covalent bonding allows for strong retention of the analyte while other matrix components are washed away.

Mixed-Mode SPE : These sorbents combine multiple retention mechanisms, such as ion-exchange and reversed-phase properties, to provide superior cleanup of complex samples like plasma and urine. uliege.besigmaaldrich.com For example, a cartridge containing both strong cation exchange and hydrophobic functionalities can effectively isolate cysteinyldopa. uliege.be

A typical SPE protocol involves conditioning the cartridge, loading the pre-treated sample, washing away impurities, and finally eluting the purified analyte with a small volume of an appropriate solvent. phenomenex.com A fully automated SPE-HPLC system has been developed for 5-S-cysteinyldopa, which minimizes sample handling and exposure to light and air, achieving high recovery and reproducibility. nih.gov

Table 3: Summary of a Validated Automated SPE-HPLC Method for Cysteinyldopa Analysis

| Parameter | Plasma | Urine |

| Extraction Method | Automated Solid-Phase Extraction (SPE) with phenylboronic acid (PBA) cartridges | Automated Solid-Phase Extraction (SPE) with phenylboronic acid (PBA) cartridges |

| Linear Range | 0.25 to 50 µg/L | 25 to 5000 µg/L |

| Limit of Detection | 0.17 µg/L | 0.17 µg/L |

| Intra-Assay Variability | 1.7% to 3.6% | 1.7% to 3.6% |

| Average Relative Recovery | 103.5% | 105.4% |

Data from a study on the closely related isomer, 5-S-cysteinyldopa. nih.gov

Liquid-Liquid Extraction (LLE) is a separation technique that partitions a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. numberanalytics.comcelignis.com While less selective than affinity-based SPE, LLE can be an effective preliminary cleanup step. Optimizing an LLE protocol for a polar molecule like this compound requires careful consideration of several factors. numberanalytics.comelementlabsolutions.com

Key optimization parameters include:

Solvent Selection : The ideal organic solvent should have a low miscibility with water but a reasonable affinity for the analyte. Given the high polarity of this compound, direct extraction into a nonpolar solvent is inefficient. More polar, water-immiscible solvents may be required.

Salting Out : The addition of a high concentration of a neutral salt (e.g., sodium sulfate) to the aqueous phase can decrease the solubility of polar organic analytes, thereby promoting their transfer into the organic solvent and increasing extraction recovery. elementlabsolutions.comchromatographyonline.com

Back-Extraction : For enhanced purification, a back-extraction can be performed. After the initial extraction into the organic phase, the analyte can be re-extracted into a fresh aqueous phase by adjusting the pH to make the analyte highly charged (hydrophilic) again. elementlabsolutions.comchromatographyonline.com This leaves neutral, lipid-soluble impurities behind in the organic solvent.

V. Chemical Synthesis and Biosynthetic Engineering of 6 S Cysteinyldopa

Total Chemical Synthesis Approaches for 6-S-Cysteinyldopa

Direct total chemical synthesis of this compound that achieves high yields and stereoselectivity remains a significant challenge. While various methods exist for synthesizing related compounds or mixtures of isomers, obtaining pure this compound in substantial quantities through purely chemical means is complex. The primary routes often involve the reaction of dopaquinone (B1195961) with cysteine, which, under typical conditions, favors other isomers.

Stereoselective Synthesis Methodologies

The reaction between dopaquinone (DQ) and cysteine, a key step in pheomelanin biosynthesis, typically results in a mixture of cysteinyldopa (B216619) isomers. Studies indicate that the addition of cysteine to dopaquinone predominantly occurs at the C5 and C2 positions of the dopaquinone ring, leading to 5-S-cysteinyldopa and 2-S-cysteinyldopa, respectively nih.govnih.govmdpi.commdpi.com. The formation of this compound, characterized by a 1,6-type Michael addition, is reported to occur in significantly lower yields, often around 1% nih.govnih.govmdpi.com. This low yield suggests that achieving high stereoselectivity for the 6-S isomer via direct chemical synthesis is difficult, and current methods primarily yield it as a byproduct of broader cysteinyldopa synthesis. Research into novel regioselective catalysts or reaction conditions is ongoing to improve the selective synthesis of specific isomers.

Synthesis of Labeled this compound for Tracer Studies

The synthesis of isotopically labeled this compound is crucial for its use in tracer studies, enabling the investigation of its metabolic fate, distribution, and biochemical pathways within biological systems. Such studies often employ stable isotopes like carbon-13 (¹³C) or deuterium (B1214612) (²H) to track the compound's movement and transformation. The synthesis of labeled precursors, such as labeled tyrosine or cysteine, would be a prerequisite for incorporating these isotopes into the this compound structure. General methodologies for stable isotope labeling involve using isotopically enriched starting materials in the synthesis pathway uni.lu. While specific protocols for labeled this compound are not widely detailed in the literature, the principles of incorporating labeled amino acids or their precursors into the reaction mixture, followed by separation and purification of the labeled product, would be applied.

Chemo-Enzymatic Synthesis Strategies for this compound Production

Chemo-enzymatic synthesis offers a viable approach to produce cysteinyldopas, including this compound, by leveraging the catalytic power of enzymes in conjunction with chemical reactions. A notable method involves the use of mushroom tyrosinase (monophenol monooxygenase) to co-oxidize dopa and cysteine nih.govmdpi.comresearchgate.net. This one-step procedure facilitates the reaction between dopaquinone, formed in situ from dopa oxidation, and cysteine.

Table 1: Product Yields from Tyrosinase-Catalyzed Co-oxidation of Dopa and Cysteine

| Product | Yield (%) |

| 5-S-Cysteinyldopa | 74 |

| 2-S-Cysteinyldopa | 14 |

| 2,5-S,S-Dicysteinyldopa | 5 |

| This compound | ~1 |

Data adapted from nih.govmdpi.com

While this enzymatic approach is described as facile and can produce a mixture of cysteinyldopas, it primarily yields 5-S-Cysteinyldopa, with this compound being a minor component. The strategy relies on the enzyme's ability to generate the reactive dopaquinone intermediate, which then undergoes nucleophilic attack by cysteine. Further optimization of enzyme selection, reaction conditions (pH, buffer, temperature), and substrate concentrations could potentially influence the isomer distribution, though achieving high selectivity for this compound remains a challenge.

Biosynthetic Engineering for Enhanced this compound Production in Model Systems

Biosynthetic engineering, particularly through metabolic engineering and the development of microbial cell factories, offers a promising avenue for enhancing the production of valuable compounds, including those that are difficult to synthesize chemically or are produced in low yields naturally mdpi.comwikipedia.org. The goal is to engineer microbial or cell culture systems to overproduce specific metabolites or to redirect metabolic flux towards desired products.

Recombinant Expression of this compound Biosynthetic Enzymes

The primary enzyme implicated in the formation of cysteinyldopas is tyrosinase (monophenol monooxygenase), which catalyzes the oxidation of tyrosine to dopa and then to dopaquinone mdpi.comresearchgate.net. Engineering efforts for enhanced this compound production would likely focus on the recombinant expression of tyrosinase or related enzymes involved in the pathway. This involves identifying the genes encoding these enzymes, cloning them into suitable expression vectors, and transforming them into host organisms such as Escherichia coli or Saccharomyces cerevisiae mdpi.comwikipedia.orgnih.gov. The recombinant expression allows for the production of large quantities of the enzyme, which can then be used in enzymatic synthesis or integrated into engineered metabolic pathways. Furthermore, protein engineering techniques could be employed to modify the enzyme's substrate specificity or regioselectivity, potentially favoring the formation of the 6-S isomer.

Optimization of Microbial or Cell Culture Systems for this compound Yield

Optimizing microbial or cell culture systems for higher yields of this compound involves a multi-faceted approach. This includes:

Host Strain Selection and Engineering: Choosing a robust host organism that can tolerate the metabolic burden and efficiently express heterologous enzymes is critical mdpi.comwikipedia.orgnih.gov. Genetic modifications to enhance precursor availability (e.g., tyrosine, cysteine) or to knock out competing pathways that divert precursors or degrade the product are key strategies.

Pathway Engineering: Introducing or overexpressing the necessary genes for this compound biosynthesis, including tyrosinase and potentially enzymes that specifically favor the 1,6-addition of cysteine, would be essential. This might involve codon optimization for expression in the host organism and ensuring proper protein folding and activity.

Process Optimization: Parameters such as fermentation conditions (temperature, pH, aeration), substrate feeding strategies (fed-batch cultures), and nutrient availability need to be optimized to maximize cell growth and product formation mdpi.combiorxiv.org. Furthermore, strategies like adaptive evolution can be employed to select for strains with improved production capabilities biorxiv.org.

Downstream Processing: Efficient methods for isolating and purifying this compound from the culture broth or cell biomass are also crucial for obtaining a high-purity product.

While current research highlights the low yield of this compound in natural pathways, targeted biosynthetic engineering efforts hold the potential to overcome these limitations and achieve significant production improvements.

Vi. Mechanistic Involvement of 6 S Cysteinyldopa in Biological Processes and Pathophysiology

Systemic Implications of 6-S-Cysteinyldopa Metabolism in Non-Melanogenic Tissues (mechanistic)

Presence and Role in Renal or Hepatic Systems

Information regarding the direct presence and specific functional roles of this compound within renal or hepatic systems is limited in the available scientific literature. While this compound is a metabolite formed during melanogenesis, its primary systemic presence and known functions are more closely associated with pigment production pathways rather than direct physiological roles in the kidney or liver.

However, indirect connections can be inferred from the broader context of melanin-related compounds. Trichochromes, which are pheomelanin-related low-molecular-weight compounds, have been identified in the urine of patients with melanos diva-portal.org. These trichochromes are described as being soluble and undergoing renal excretion diva-portal.org. Given that cysteinyldopa (B216619) isomers, including this compound, are precursors to pheomelanin, this suggests that metabolites related to its pathway may be processed and excreted by the renal system diva-portal.org. Direct evidence for this compound itself having a significant presence or active role within hepatic or renal cellular machinery or metabolic pathways is not prominently featured in the reviewed literature.

Contribution to Systemic Oxidative Stress Markers

This compound and its related metabolic pathways are implicated in processes that can contribute to or modulate systemic oxidative stress. The formation of this compound arises from the reaction of dopaquinone (B1195961) with cysteine, a process that involves reactive intermediates.

Generation of Reactive Oxygen Species (ROS): Quinones, such as dopaquinone, are known to be redox-active molecules. They can undergo redox cycling with their semiquinone radicals, leading to the generation of reactive oxygen species (ROS), including superoxide, hydrogen peroxide, and ultimately hydroxyl radicals researchgate.netacs.org. This ROS production can cause significant oxidative stress within cells, leading to the damage of cellular macromolecules such as lipids, proteins, and DNA researchgate.netacs.org. Pheomelanin, a pigment derived from cysteinyldopa isomers, has also been associated with pro-oxidant activity and the production of ROS, which can contribute to cellular damage and potentially disease processes researchgate.netphysiology.org.

Antioxidant and Pro-oxidant Activities: While the generation of ROS is a key aspect, some related compounds and pathways exhibit antioxidant properties. For instance, the major isomer, 5-S-Cysteinyldopa, has demonstrated high iron-induced lipid peroxidation inhibitory activity, attributed to its strong iron (III) binding capacity researchgate.net. Cysteine itself, a precursor to this compound, possesses antioxidant capabilities by acting as a scavenger and chelator for hydroxyl radicals, iron, copper, and dopaquinone researchgate.net. Eumelanin (B1172464), another type of melanin (B1238610) pigment, is generally considered to have antioxidant and photoprotective roles researchgate.netresearchgate.net. However, the specific contribution of this compound to systemic oxidative stress markers is multifaceted, potentially involving both the generation of ROS through its reactive intermediates and, in other contexts, the antioxidant properties associated with related thiol compounds.

Markers of Oxidative Damage: The oxidative stress induced by ROS can manifest as damage to biomolecules, which can serve as markers of oxidative stress. These include the formation of oxidized cellular macromolecules like lipids and proteins, as well as the generation of oxidatively damaged DNA bases, such as 8-oxodeoxyguanosine researchgate.netacs.org. Lipid peroxidation, a process where free radicals and ROS damage lipids, is a significant marker of oxidative stress that can be influenced by the pathways involving quinones and thiols researchgate.netacs.orgresearchgate.net.

Data Table: Isomer Distribution in Cysteinyldopa Formation

The synthesis of cysteinyldopa isomers occurs through the reaction of dopaquinone with cysteine. Research has consistently shown a specific distribution of these isomers, with 5-S-Cysteinyldopa being the predominant form.

| Isomer Name | Relative Yield (%) | Primary Source Reference |

| 5-S-Cysteinyldopa | ~74 | acs.orgphysiology.orgmdpi.commdpi.com |

| 2-S-Cysteinyldopa | ~14 | acs.orgphysiology.orgmdpi.commdpi.com |

| 2,5-S,S'-Dicysteinyldopa | ~5 | acs.orgphysiology.orgmdpi.commdpi.com |

| This compound | ~1 | acs.orgphysiology.orgmdpi.commdpi.com |

Compound List:

this compound

L-DOPA (DOPA)

Cysteine

Dopaquinone

5-S-Cysteinyldopa

2-S-Cysteinyldopa

2,5-S,S'-Dicysteinyldopa

Glutathione (B108866) (GSH)

Glutathionyldopa (GSDOPA)

5,6-dihydroxyindole (B162784) (DHI)

5,6-dihydroxyindole-2-carboxylic acid (DHICA)

Tyrosine

Tyrosinase

Melanin

Eumelanin

Pheomelanin

Trichochromes

Reactive Oxygen Species (ROS)

Superoxide

Hydrogen peroxide

Hydroxyl radical

8-oxodeoxyguanosine

Iron (III)

Cysteamine

Hydroquinone

Vii. Comparative Academic Studies and Future Research Directions on 6 S Cysteinyldopa

Comparative Analysis of Cysteinyldopa (B216619) Isomers and Analogues (e.g., 2-S-Cysteinyldopa, 5-S-Cysteinyldopa)

The study of cysteinyldopa isomers, particularly 6-S-Cysteinyldopa in comparison to its counterparts like 2-S-Cysteinyldopa and 5-S-Cysteinyldopa, reveals distinct characteristics in their formation, metabolic fate, and biological activities. These differences are crucial for understanding their roles in various biological processes, including melanin (B1238610) synthesis and their potential as biomarkers.

Differential Biosynthesis and Metabolic Profiles

The biosynthesis of cysteinyldopa isomers primarily involves the enzymatic oxidation of L-DOPA (3,4-dihydroxyphenylalanine) to dopaquinone (B1195961) by the enzyme tyrosinase. In the presence of cysteine, dopaquinone undergoes nucleophilic addition reactions, leading to the formation of various cysteinyldopa isomers. The predominant isomer formed under these conditions is 5-S-Cysteinyldopa, which is typically produced in yields around 74%. Following this, 2-S-Cysteinyldopa is formed in approximately 14% yield, while this compound is produced in significantly lower amounts, around 1% nih.govmdpi.commdpi.comscienceopen.comacs.orgmedicaljournalssweden.se. Additionally, 2,5-S,S-dicysteinyldopa can also be formed as a minor product mdpi.comscienceopen.com.

The metabolic fate of these isomers can vary. For instance, 5-S-Cysteinyldopa has been shown to be metabolized by O-methylation in liver extracts, yielding O-methylated 5-S-Cysteinyldopa, which has also been detected in melanoma urines semanticscholar.org. While research on the specific metabolic pathways of 2-S- and this compound is less extensive, the general pathway involves their oxidation and polymerization to form pheomelanin pigments mdpi.comresearchgate.net.

Distinct Biological Activities and Mechanistic Pathways

The primary biological significance of cysteinyldopa isomers lies in their role as precursors in melanin biosynthesis. Specifically, they are intermediates in the formation of pheomelanin, the pigment responsible for yellow to reddish-brown coloration mdpi.comresearchgate.netresearchgate.net.

5-S-Cysteinyldopa (5-S-CD): This isomer is well-established as a biochemical marker for malignant melanoma. Elevated levels in serum and urine are indicative of melanoma progression mdpi.comwikipedia.orgnih.govnih.gov. Mechanistically, 5-S-CD is oxidized to dopaquinone, which can then undergo further reactions to form pheomelanin. It has also been noted that 5-S-CD can be accumulated in pigmented melanoma by binding to melanin and may be regulated by catechol-O-methyltransferase (COMT) nih.gov. Studies suggest that 5-S-CD-derived units in pheomelanin may be more degradable compared to those derived from 2-S-Cysteinyldopa nih.gov.

2-S-Cysteinyldopa (2-S-CD): This isomer is also a precursor to pheomelanin. Research indicates that units derived from 2-S-CD contribute to a more stable structural element within red human hair pheomelanin compared to 5-S-CD-derived units nih.gov.

This compound (6-S-CD): This isomer is formed in very low yields during the reaction of dopaquinone with cysteine nih.govmdpi.comscienceopen.comacs.org. While its specific biological activities and mechanistic pathways are less characterized due to its low abundance, it is understood to be part of the broader cysteinyldopa pool involved in pheomelanin synthesis.

Comparative Data Table: Cysteinyldopa Isomers

| Isomer | Relative Yield (%) | Primary Role in Melanin Synthesis | Significance/Biomarker Status | Notes |

| 5-S-Cysteinyldopa | ~74% | Pheomelanin precursor | Biomarker for malignant melanoma (elevated in serum/urine) | Metabolized via O-methylation; degradable component in pheomelanin. |

| 2-S-Cysteinyldopa | ~14% | Pheomelanin precursor | Less studied as a specific biomarker; contributes to pheomelanin | Contributes to a more stable structural element in pheomelanin. |

| This compound | ~1% | Pheomelanin precursor | Not extensively studied due to low yield | Part of the cysteinyldopa pool involved in pheomelanin synthesis. |

| 2,5-S,S-dicysteinyldopa | ~5% | Pheomelanin precursor | Minor product; role less defined | Found in reflective layers like the tapetum lucidum of the alligator gar. |

Inter-species Variability in this compound Metabolism and Distribution

Research into the inter-species variation of this compound metabolism and distribution is not extensively detailed in the provided search results. However, general principles of xenobiotic metabolism suggest that significant inter-species differences can occur in the pathways and rates of metabolism and distribution of compounds like this compound nih.gov. For instance, studies on other compounds like ritodrine (B1199850) have demonstrated substantial variations in their metabolic profiles across species, involving different Phase I and Phase II metabolic reactions and conjugation patterns nih.gov.

While direct studies on this compound across species are limited, it is known that the enzymes involved in melanin synthesis, such as tyrosinase, can exhibit species-specific characteristics. This suggests that the formation and subsequent metabolic processing of cysteinyldopa isomers, including this compound, could also vary between different organisms. Furthermore, the distribution of such compounds within biological systems might be influenced by species-specific differences in transport mechanisms, protein binding, and tissue-specific enzyme activities. For example, the presence of protein-bound dopa and 5-S-cysteinyldopa has been observed in non-melanogenic tissues across different mouse strains and rats, indicating that the pathways for these compounds are not exclusive to melanocytes and can be influenced by species and tissue type medicaljournalssweden.se. The presence of 5-S-Cysteinyldopa in the urine of albino animals, which lack active tyrosinase, further supports the idea of non-melanocytic oxidation pathways for catechols, potentially varying across species medicaljournalssweden.semedicaljournals.se.

Emerging Research Areas and Unexplored Aspects of this compound Biology

Novel Enzymatic Pathways for this compound Derivatization

While the primary enzymatic pathway for cysteinyldopa formation involves tyrosinase-catalyzed oxidation of L-DOPA followed by cysteine conjugation, research is exploring other enzymatic modifications and pathways. One area of interest is the O-methylation of 5-S-Cysteinyldopa by liver enzymes, such as catechol-O-methyltransferase (COMT), which has been identified as a metabolic pathway semanticscholar.org. This suggests that other enzymatic pathways might exist for the derivatization of cysteinyldopa isomers, potentially involving conjugation, oxidation, or other modifications that influence their biological activity or excretion. The investigation into novel enzymes that might catalyze the formation or modification of cysteinyldopa isomers, particularly in non-melanocytic cells or under specific physiological conditions, remains an active area of research.

Advanced Omics Approaches (e.g., Metabolomics, Proteomics) in this compound Research

Advanced omics approaches, particularly metabolomics, are increasingly being utilized to study complex biological systems and identify potential biomarkers worldwide.commetabolon.com. Metabolomics, which involves the comprehensive study of small molecules (metabolites) within a biological sample, can provide insights into the biochemical pathways and cellular states related to compounds like this compound metabolon.com.

For this compound and related metabolites, metabolomic studies can help elucidate its complete metabolic profile, identify novel metabolic pathways, and discover new biomarkers for diseases like melanoma worldwide.commetabolon.com. For example, untargeted metabolomic profiling has been used to identify and validate cysteinyldopa species in biological samples nih.gov. Proteomics, which studies the entire set of proteins expressed by a genome, transcriptome, or proteome, can complement metabolomics by identifying the enzymes and proteins involved in the synthesis, metabolism, and transport of this compound. By integrating metabolomic and proteomic data (multi-omics approaches), researchers can gain a more holistic understanding of the biological context and regulation of this compound, paving the way for new diagnostic and therapeutic strategies.

Methodological Innovations Required for Future this compound Studies

The study of this compound, a minor isomer within the cysteinyldopa family, presents significant analytical challenges due to its low abundance and inherent chemical instability. Future research necessitates the development and refinement of highly sensitive, specific, and robust methodologies to accurately quantify and characterize this compound within complex biological matrices. Current analytical approaches, while advancing, still require innovation to fully elucidate the role and dynamics of this compound.

High-Performance Liquid Chromatography (HPLC) has been a cornerstone for the analysis of cysteinyldopas, enabling the separation of various isomers mdpi.comnih.govnih.govmedicaljournals.se. However, the differentiation of low-abundance isomers like this compound from more prevalent ones, such as 5-S-cysteinyldopa, demands methods with superior resolution and sensitivity. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have emerged as powerful tools for the identification and quantification of these compounds, offering greater specificity and the ability to detect trace amounts nih.govmdpi.commedicaljournalssweden.se. The development of novel derivatization techniques that enhance the detectability and stability of this compound, coupled with advanced mass spectrometry platforms, is crucial for improving analytical throughput and accuracy.

Furthermore, the inherent susceptibility of cysteinyldopas to oxidation and photodegradation poses a significant challenge. Methodological innovations must address sample handling, storage, and preparation to prevent degradation, potentially through the use of antioxidants, controlled pH environments, and light-exclusion protocols researchgate.netmedicaljournals.se. The development of internal standards, such as diastereomers of 5-S-cysteinyldopa, has proven valuable for quantitative analysis, and similar strategies could be explored for this compound to improve assay precision medicaljournals.semedicaljournalssweden.se.

The formation of cysteinyldopa isomers, including this compound, is a critical step in pheomelanin biosynthesis. Understanding the precise ratios and dynamics of these isomers requires analytical methods capable of resolving them. Research indicates that this compound constitutes approximately 1% of the total cysteinyldopa isomers formed during pheomelanogenesis nih.govmdpi.comresearchgate.net. This low relative abundance underscores the need for ultra-sensitive detection methods.

| Cysteinyldopa Isomer | Relative Abundance (%) | Source Reference(s) |

| 5-S-Cysteinyldopa | ~74% | researchgate.net, mdpi.com |

| 2-S-Cysteinyldopa | ~14% | researchgate.net, mdpi.com |

| 2,5-S,S′-dicysteinyldopa | ~5% | researchgate.net |

| This compound | ~1% | researchgate.net, nih.gov, mdpi.com |

The data above illustrates the typical distribution of cysteinyldopa isomers formed from dopaquinone and cysteine. Future methodological advancements should focus on improving the detection limits and specificity for the less abundant isomers like this compound, enabling more comprehensive studies into their formation and potential roles.

Potential for this compound as a Research Tool in Biochemical and Cellular Investigations

While 5-S-cysteinyldopa is more extensively studied and recognized as a biomarker, this compound holds potential as a research tool in biochemical and cellular investigations, primarily by contributing to a deeper understanding of melanogenesis and pigment biochemistry. Its presence, even in minor quantities, provides valuable insights into the enzymatic and chemical processes governing melanin synthesis.

Biochemically, this compound is a product of the nucleophilic addition of cysteine to dopaquinone, a key intermediate in the melanogenic pathway. This reaction, catalyzed by tyrosinase, leads to the formation of various cysteinyldopa isomers, which are subsequently oxidized to form the precursors of pheomelanin, the yellow to reddish-brown pigment researchgate.netnih.govresearchgate.netmdpi.comnih.gov. The study of this compound can help researchers dissect the stereospecificity of the dopaquinone-cysteine conjugation reaction and the factors that influence the relative production of different cysteinyldopa isomers. This is crucial for understanding how the balance between eumelanin (B1172464) and pheomelanin synthesis is regulated at a molecular level.

As a component of the complex pheomelanin structure, this compound can serve as a probe for investigating the structural heterogeneity and functional properties of this pigment. By studying its incorporation into melanin polymers and its potential influence on pigment characteristics, researchers can gain a more nuanced understanding of how variations in precursor ratios affect the final pigment's properties, such as photostability and antioxidant capacity.

Furthermore, the challenges associated with the sensitive detection and quantification of this compound inherently drive innovation in analytical chemistry. The development of refined techniques for its isolation and measurement can be leveraged as a broader research tool, pushing the boundaries of analytical sensitivity and specificity applicable to other low-concentration analytes in biological systems. Its detection in melanoma tissues and urine, albeit at lower levels than 5-S-cysteinyldopa, also suggests its potential role in understanding the altered metabolic profiles associated with certain pathologies, thereby contributing to the broader study of cellular biochemistry under stress or disease conditions.

Compound Names:

this compound

常见问题

Q. What analytical methods are most reliable for quantifying 6-S-cysteinyldopa in biological samples, and how do they address isomer interference?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for quantifying this compound. To distinguish it from its isomers (e.g., 2-S- and 5-S-cysteinyldopa), retention time differences in HPLC (e.g., this compound elutes between 2-S- and 5-S-isomers) and fragmentation patterns in MS are critical. For example, this compound exhibits a metastable ion at m/z 733, absent in 2-S-cysteinyldopa, and distinct relative intensities for peaks like m/z 484 and 235 . Method validation should include spiking experiments with synthetic isomers to confirm specificity.

Q. How can researchers optimize the synthesis of this compound to improve yield, given competing reaction pathways?

The synthesis of this compound via Michael addition of cysteine to dopaquinone is pH-dependent. At alkaline conditions (pH > 8), base-catalyzed deprotonation of the thiol group enhances nucleophilic attack, favoring 6-S-adduct formation. However, competing pathways (e.g., 1,4-cyclization at C6 or 1,6-addition at C5) dominate under neutral conditions . To maximize yield (reported at ~1% in some studies), researchers should use buffered solutions (pH 8.5–9.0) and monitor reaction progress via stopped-flow spectrophotometry to terminate reactions before side-product accumulation .

Q. What are the primary challenges in isolating this compound from complex biological matrices like melanosomes?

Co-elution with structurally similar metabolites (e.g., 5-S-cysteinyldopa) and oxidative degradation during extraction are key challenges. Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery, while adding antioxidants (e.g., ascorbic acid) to extraction buffers stabilizes the compound. Confirmatory analysis should combine HPLC retention times with tandem MS/MS fragmentation (e.g., m/z 928 → 733 for this compound) .

Advanced Research Questions

Q. How do contradictory reports on this compound’s stability under physiological conditions impact experimental design?

Discrepancies arise from varying experimental conditions (e.g., oxygen levels, pH). For in vitro studies, researchers must replicate physiological redox environments using anaerobic chambers or chelating agents (e.g., EDTA) to minimize metal-catalyzed oxidation . Pre-experimental stability assays under intended conditions are mandatory. For in vivo studies, rapid sample freezing (-80°C) and derivatization (e.g., with iodoacetamide) preserve this compound integrity .

Q. What mechanistic evidence supports the 1,6-Michael addition pathway over alternative routes in this compound formation?

Kinetic studies using pulse radiolysis and stopped-flow techniques demonstrate that 1,6-Michael addition proceeds via a two-step mechanism: (1) rapid quinone-thiolate complex formation and (2) slower intramolecular cyclization. Isotopic labeling (e.g., deuterated cysteine) and density functional theory (DFT) calculations confirm the preferential attack at the C6 position due to lower activation energy compared to C2 or C5 positions . Competing pathways like 1,4-cyclization are pH-sensitive and dominate below pH 7.5 .

Q. How can researchers reconcile low synthetic yields of this compound with its reported biological abundance in melanogenesis?

The disparity suggests in vivo enzymatic regulation (e.g., tyrosinase or peroxidase activity) enhances regioselectivity. In vitro models using tyrosinase-containing melanosomes show higher this compound yields (~15%) compared to non-enzymatic reactions. Researchers should incorporate enzyme kinetics (e.g., Michaelis-Menten parameters) and inhibitor studies (e.g., kojic acid for tyrosinase) to dissect enzymatic vs. non-enzymatic contributions .

Methodological and Reproducibility Considerations

Q. What criteria should guide the selection of primary vs. secondary data sources for this compound research?

Prioritize peer-reviewed studies providing raw chromatographic or spectroscopic data (e.g., retention times, m/z values) over review articles. Cross-validate findings using databases like SciFinder or Web of Science, filtering for studies with detailed experimental protocols . For reproducibility, ensure referenced methods include buffer compositions, instrument settings (e.g., HPLC gradient programs), and calibration curves .

Q. How should researchers address variability in reported this compound yields across studies?

Meta-analyses must account for variables such as pH, temperature, and oxidation state of dopaquinone precursors. Use standardized reporting templates (e.g., Beilstein Journal guidelines) to document reaction conditions and purity assessments (e.g., NMR, elemental analysis) . Statistical tools like ANOVA can identify significant contributors to variability, while sensitivity analyses quantify the impact of uncontrolled factors (e.g., dissolved oxygen levels) .

Data Presentation and Ethical Compliance

Q. What are the best practices for presenting conflicting chromatographic or spectroscopic data in publications?

Clearly annotate chromatograms with peak assignments (e.g., arrows indicating this compound) and provide raw data in supplementary materials. For mass spectra, include tables of fragment ions (e.g., m/z 733, 484) and their relative intensities to distinguish isomers . Address contradictions in the discussion by hypothesizing mechanistic explanations (e.g., pH-dependent fragmentation) and proposing validation experiments .

Q. How can researchers ensure ethical compliance when using human-derived samples for this compound analysis?

Obtain informed consent for biospecimen use, specifying intended analyses (e.g., melanin metabolism studies). Anonymize data by replacing patient identifiers with unique codes and store samples in IRB-approved biorepositories. Include a statement in methods sections confirming adherence to institutional review board (IRB) protocols and data protection standards (e.g., HIPAA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。